molecular formula C11H12N6O3 B11185922 5-{amino[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

5-{amino[(4,6-dimethylpyrimidin-2-yl)amino]methylidene}pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B11185922
M. Wt: 276.25 g/mol
InChI Key: PLXIGZHWLFPFSM-UHFFFAOYSA-N
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Description

5-{AMINO[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with amino groups and a diazinane trione moiety. Its chemical properties make it a valuable subject of study in medicinal chemistry, organic synthesis, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{AMINO[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE typically involves the condensation of 4,6-dimethylpyrimidine-2-amine with a suitable diazinane trione precursor. The reaction is often carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process includes precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize the yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to achieve the required purity levels .

Chemical Reactions Analysis

Types of Reactions

5-{AMINO[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Mechanism of Action

The mechanism of action of 5-{AMINO[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{AMINO[(4,6-DIMETHYLPYRIMIDIN-2-YL)AMINO]METHYLIDENE}-1,3-DIAZINANE-2,4,6-TRIONE is unique due to its combination of a pyrimidine ring with a diazinane trione moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C11H12N6O3

Molecular Weight

276.25 g/mol

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-6-hydroxy-2,4-dioxo-1H-pyrimidine-5-carboximidamide

InChI

InChI=1S/C11H12N6O3/c1-4-3-5(2)14-10(13-4)15-7(12)6-8(18)16-11(20)17-9(6)19/h3H,1-2H3,(H2,12,13,14,15)(H3,16,17,18,19,20)

InChI Key

PLXIGZHWLFPFSM-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/C2=C(NC(=O)NC2=O)O)\N)C

Canonical SMILES

CC1=CC(=NC(=N1)N=C(C2=C(NC(=O)NC2=O)O)N)C

Origin of Product

United States

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